3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-thiophen-2-ylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S/c17-12-4-1-3-10(7-12)14-19-15(23-20-14)11-8-21(9-11)16(22)18-13-5-2-6-24-13/h1-7,11H,8-9H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXQITLWCCKQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CS2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is part of a class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.

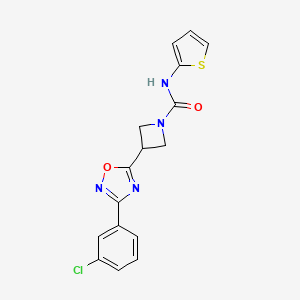

Chemical Structure

The molecular structure of the compound can be represented as follows:

Key Features:

- Oxadiazole Ring : The presence of the 1,2,4-oxadiazole moiety is significant for its biological activity.

- Chlorophenyl Group : The chlorinated phenyl group is known to enhance lipophilicity and bioactivity.

- Azetidine and Thiophene Units : These contribute to the overall pharmacological profile.

Anticancer Activity

Numerous studies have reported on the anticancer properties of oxadiazole derivatives, including the specific compound . Notable findings include:

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

Other Biological Activities

Beyond anticancer effects, oxadiazole derivatives have been explored for other biological activities:

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, making them potential candidates for antibiotic development.

- Anti-inflammatory Effects : Preliminary studies suggest that certain oxadiazole compounds may have anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Study 1: Anticancer Efficacy

In a recent study published in MDPI, derivatives similar to our compound were tested against several cancer cell lines. The results indicated that compounds with oxadiazole rings exhibited higher cytotoxicity compared to standard treatments like doxorubicin. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis via p53 activation |

| 5b | U-937 | 2.41 | Caspase pathway activation |

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that the compound has strong hydrophobic interactions with target proteins involved in cancer progression. This suggests potential as a lead compound for further development into a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are summarized below:

Pharmacological and Physicochemical Comparisons

- Binding Affinity : The fluorophenyl analog in demonstrated superior binding to Mycobacterium tuberculosis receptors compared to standard drugs, likely due to fluorine’s electronegativity enhancing dipole interactions. The target compound’s 3-chlorophenyl group may offer similar benefits but with increased lipophilicity, which could affect bioavailability .

- Substituent Impact : The thiophen-2-ylmethyl group in ’s compound introduces bulkier substituents than the target’s 3-chlorophenyl, possibly hindering binding in sterically restricted active sites . Conversely, the methyl-oxadiazole in ’s compound reduces steric hindrance, favoring interactions with shallow binding pockets .

Structure-Activity Relationship (SAR) Insights

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and higher lipophilicity (LogP) may enhance membrane penetration but increase metabolic stability risks compared to fluorine .

- Azetidine vs. Piperidine : Azetidine’s rigidity may enforce a bioactive conformation, whereas piperidine’s flexibility could allow adaptation to diverse targets .

- Thiophene vs. Benzothiazole : Thiophene’s smaller aromatic system may reduce off-target interactions compared to benzothiazole derivatives (), which are prone to intercalation in DNA/protein complexes .

Q & A

(Basic) What experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires a systematic approach:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often preferred for cyclization reactions involving oxadiazole and azetidine moieties .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate key steps like heterocycle formation .

- Temperature Control : Multi-step reactions may require gradient heating (e.g., reflux for cyclization, room temperature for coupling reactions) .

- Analytical Validation : Monitor reaction progress using TLC or HPLC, and confirm final purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

(Advanced) How can structural contradictions in crystallographic data be resolved for this compound?

Answer:

Contradictions often arise from disordered crystal packing or solvent inclusion. Mitigation strategies include:

- High-Resolution Crystallography : Use synchrotron radiation to resolve ambiguities in electron density maps .

- Complementary Techniques : Pair X-ray diffraction with computational modeling (e.g., DFT for bond-length validation) .

- Dynamic NMR : Characterize conformational flexibility in solution to explain discrepancies between solid-state and solution-phase structures .

(Basic) What methodologies are suitable for assessing its biological activity in vitro?

Answer:

- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Evaluate activity against target enzymes (e.g., kinases, proteases) via fluorescence-based kinetic assays .

(Advanced) How should researchers address contradictory biological activity data across studies?

Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- SAR Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. thiophene modifications) to identify activity trends .

- Meta-Analysis : Pool data from independent studies to distinguish outliers and validate dose-response relationships .

(Advanced) What experimental design principles apply to long-term pharmacological studies?

Answer:

- Randomized Block Design : Assign treatment groups randomly to minimize bias, as seen in agrochemical studies .

- Dose Escalation : Use a split-plot design to test multiple concentrations over time .

- Control Groups : Include vehicle controls and reference compounds (e.g., cisplatin for anticancer assays) .

(Basic) How can derivatives be synthesized to explore structure-activity relationships (SAR)?

Answer:

- Functional Group Modifications : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

- Heterocycle Substitution : Swap thiophene with furan or pyridine to alter π-π stacking interactions .

- Linker Optimization : Vary the azetidine carboxamide linker length (e.g., ethylene vs. propylene) .

(Advanced) What environmental impact assessments are relevant for this compound?

Answer:

- Biodegradation Studies : Use OECD 301 guidelines to evaluate microbial degradation in soil/water .

- Ecotoxicology : Test acute toxicity on Daphnia magna and algae to determine LC₅₀/EC₅₀ values .

- Bioaccumulation : Measure logP values and biomagnification potential in aquatic food chains .

(Advanced) How can computational modeling predict its target binding interactions?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinase domains) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability and residue-specific interactions .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) using LigandScout .

(Basic) What analytical methods ensure purity and stability during storage?

Answer:

- HPLC-PDA : Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) to detect degradation products .

- Forced Degradation : Expose the compound to heat, light, and humidity, then quantify stability via peak area normalization .

- Karl Fischer Titration : Monitor hygroscopicity, especially for azetidine-containing compounds .

(Advanced) What mechanistic studies elucidate its mode of action?

Answer:

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- CRISPR-Cas9 Knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolomics : Use LC-MS to track downstream metabolite changes (e.g., ATP depletion in cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.